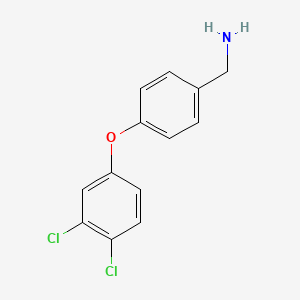![molecular formula C13H20ClN5OSi B13883876 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a chloro group and a triazole ring
Métodos De Preparación
The synthesis of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine typically involves multi-step synthetic routes. One common method includes the reaction of 6-chloropyridin-3-amine with 2-(trimethylsilylethoxymethyl)triazole under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group on the pyridine ring can also participate in binding interactions, affecting the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar compounds to 6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine include other triazole and pyridine derivatives. For example:
6-chloropyridin-3-amine: Lacks the triazole ring but shares the chloro-substituted pyridine structure.
2-(trimethylsilylethoxymethyl)triazole: Contains the triazole ring but lacks the pyridine moiety. The uniqueness of this compound lies in its combined structure, which allows for specific interactions and applications not possible with the individual components.
Propiedades
Fórmula molecular |
C13H20ClN5OSi |
|---|---|
Peso molecular |
325.87 g/mol |
Nombre IUPAC |
6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine |
InChI |
InChI=1S/C13H20ClN5OSi/c1-21(2,3)7-6-20-10-19-16-9-13(18-19)17-11-4-5-12(14)15-8-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,18) |
Clave InChI |
WHWABRUNNPIWSX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1N=CC(=N1)NC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)










![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
